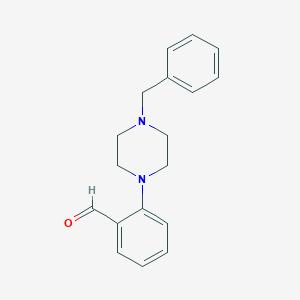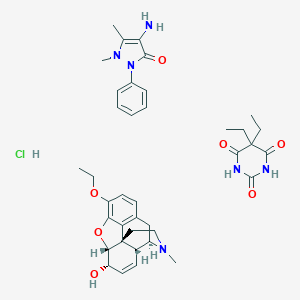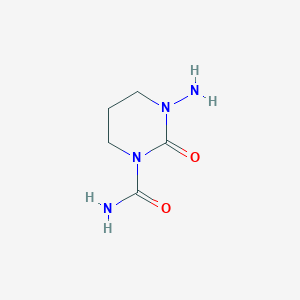
3-Amino-2-oxo-1,3-diazinane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-oxo-1,3-diazinane-1-carboxamide, also known as AODC, is a heterocyclic compound with potential applications in scientific research. This chemical compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Applications De Recherche Scientifique
3-Amino-2-oxo-1,3-diazinane-1-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a building block for the synthesis of new compounds with potential biological activity. 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been reported to exhibit antitumor activity in vitro, making it a promising lead compound for the development of new anticancer agents. It has also been investigated for its potential as a selective inhibitor of human carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer.
Mécanisme D'action
The mechanism of action of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways. 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also interfere with the cell cycle and DNA synthesis.
Biochemical and Physiological Effects:
3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase IX, an enzyme involved in tumor growth and metastasis. 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and angiogenesis. Additionally, 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Amino-2-oxo-1,3-diazinane-1-carboxamide in lab experiments is its relatively simple synthesis method and high yield. It is also a relatively stable compound that can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 3-Amino-2-oxo-1,3-diazinane-1-carboxamide may have limited solubility in certain solvents, which could impact its ability to be used in certain assays.
Orientations Futures
There are several potential future directions for research on 3-Amino-2-oxo-1,3-diazinane-1-carboxamide. One direction could be to investigate its potential as a therapeutic agent for cancer treatment. This could involve further studies on its mechanism of action and its activity in vivo. Another direction could be to explore its potential as a tool for studying carbonic anhydrase IX and other enzymes involved in tumor growth and metastasis. Additionally, further studies could be conducted to investigate its potential as a scaffold for the synthesis of new compounds with potential biological activity.
Conclusion:
In conclusion, 3-Amino-2-oxo-1,3-diazinane-1-carboxamide is a heterocyclic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method is relatively simple and efficient, and it has been shown to exhibit antitumor activity in vitro. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in tumor growth and metastasis. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying biological processes.
Propriétés
Numéro CAS |
123981-22-6 |
|---|---|
Nom du produit |
3-Amino-2-oxo-1,3-diazinane-1-carboxamide |
Formule moléculaire |
C5H10N4O2 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
3-amino-2-oxo-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C5H10N4O2/c6-4(10)8-2-1-3-9(7)5(8)11/h1-3,7H2,(H2,6,10) |
Clé InChI |
GLENMEICOVTJMC-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)N(C1)N)C(=O)N |
SMILES canonique |
C1CN(C(=O)N(C1)N)C(=O)N |
Synonymes |
1(2H)-Pyrimidinecarboxamide,3-aminotetrahydro-2-oxo-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

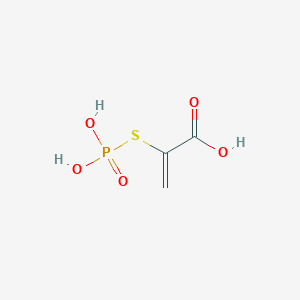
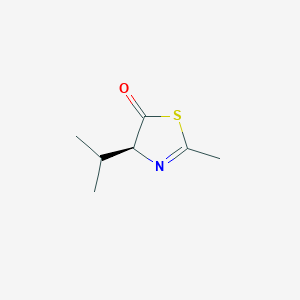
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
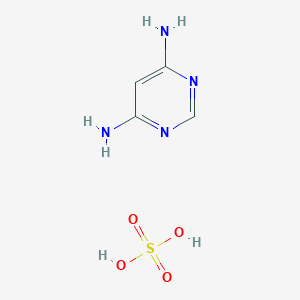
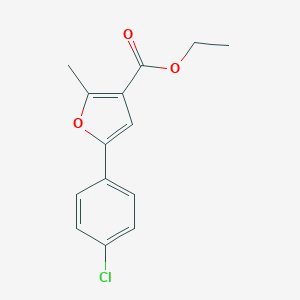
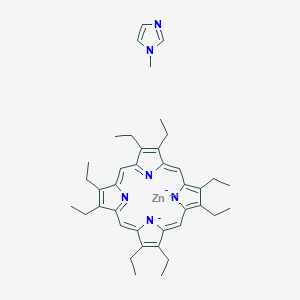



![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)
